molecular formula C20H23NO6 B3405967 [(3,4,5-Trimethoxyphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate CAS No. 1797043-55-0

[(3,4,5-Trimethoxyphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate

Cat. No.: B3405967
CAS No.: 1797043-55-0
M. Wt: 373.4 g/mol
InChI Key: QUVHWUWICQIFGM-UHFFFAOYSA-N
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Description

[(3,4,5-Trimethoxyphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a trimethoxyphenyl group, a carbamoyl group, and a methylphenyl acetate moiety, which contribute to its distinct chemical properties.

Biochemical Analysis

Biochemical Properties

[(3,4,5-Trimethoxyphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the trimethoxyphenyl group is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR) . These interactions are crucial as they can modulate cellular processes and pathways, potentially leading to therapeutic effects.

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with tubulin can disrupt microtubule dynamics, leading to changes in cell division and apoptosis . Additionally, its effects on Hsp90 and TrxR can influence stress response pathways and redox balance within cells.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific sites on enzymes such as tubulin and Hsp90, inhibiting their activity . This inhibition can lead to the disruption of microtubule polymerization and protein folding, respectively. Furthermore, the compound’s interaction with thioredoxin reductase affects the redox state of the cell, potentially leading to oxidative stress and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-cancer or anti-inflammatory properties . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate metabolic flux and metabolite levels. For instance, the compound’s inhibition of thioredoxin reductase can affect the cellular redox state, influencing various metabolic processes . Additionally, its interaction with tubulin can impact energy metabolism by disrupting microtubule-dependent transport mechanisms.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound may be actively transported into cells via membrane transporters or passively diffuse across cell membranes . Once inside the cell, it can localize to specific compartments, such as the cytoplasm or nucleus, depending on its interactions with binding proteins.

Subcellular Localization

This compound exhibits distinct subcellular localization patterns. It may be directed to specific organelles or compartments through targeting signals or post-translational modifications . For example, the compound’s interaction with tubulin can lead to its accumulation in the cytoplasm, where it disrupts microtubule dynamics. Similarly, its binding to Hsp90 may result in its localization to the endoplasmic reticulum or other stress response-related compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3,4,5-Trimethoxyphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate typically involves the reaction of 3,4,5-trimethoxyaniline with 2-(4-methylphenyl)acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with methyl chloroformate to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

[(3,4,5-Trimethoxyphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the carbamoyl or acetate groups, resulting in the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[(3,4,5-Trimethoxyphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

[(3,4,5-Trimethoxyphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate can be compared with other similar compounds such as:

    [(3,4,5-Trimethoxyphenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate: Similar structure but with a chlorine atom instead of a methyl group, which may alter its chemical and biological properties.

    [(3,4,5-Trimethoxyphenyl)carbamoyl]methyl 2-(4-fluorophenyl)acetate: Contains a fluorine atom, potentially affecting its reactivity and interactions with biological targets.

Properties

IUPAC Name

[2-oxo-2-(3,4,5-trimethoxyanilino)ethyl] 2-(4-methylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO6/c1-13-5-7-14(8-6-13)9-19(23)27-12-18(22)21-15-10-16(24-2)20(26-4)17(11-15)25-3/h5-8,10-11H,9,12H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUVHWUWICQIFGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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